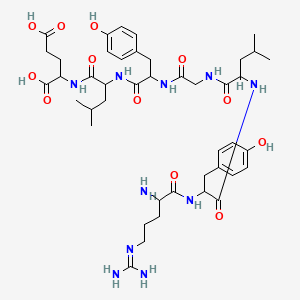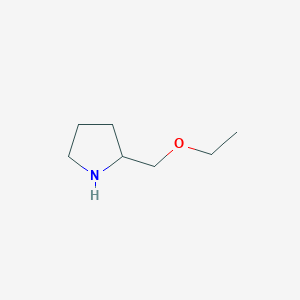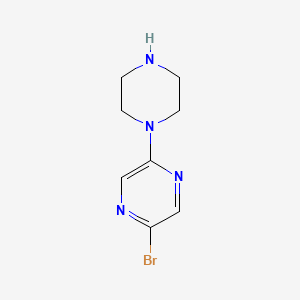![molecular formula C7H7NOS B1343215 4,5-二氢苯并[d]噻唑-6(7H)-酮 CAS No. 70590-43-1](/img/structure/B1343215.png)
4,5-二氢苯并[d]噻唑-6(7H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that contains both benzene and thiazole rings
科学研究应用
4,5-Dihydrobenzo[d]thiazol-6(7H)-one has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Materials Science: It is used in the synthesis of semiconducting materials for organic electronics.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
作用机制
Target of Action
The primary targets of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β by 4,5-Dihydrobenzo[d]thiazol-6(7H)-one affects the PTEN pathway. PTEN is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the PI3K/Akt signaling pathway . Therefore, the compound’s action on these kinases can have significant downstream effects on cell proliferation and survival.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, thereby potentially inhibiting uncontrolled cell proliferation and promoting apoptosis . This makes 4,5-Dihydrobenzo[d]thiazol-6(7H)-one a potential candidate for antitumor activity.
生化分析
Biochemical Properties
4,5-Dihydrobenzo[d]thiazol-6(7H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, this compound can interact with estrogen receptors, neuropeptides, and adenosine receptors, influencing various physiological processes .
Cellular Effects
The effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one on cellular processes are diverse and depend on the type of cell and the specific cellular context. In cancer cells, this compound has been shown to induce apoptosis by inhibiting DNA repair enzymes and disrupting cell signaling pathways . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. In non-cancerous cells, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one may influence cellular metabolism and energy production by interacting with mitochondrial enzymes and other metabolic proteins .
Molecular Mechanism
The molecular mechanism of action of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, such as PARP-1, and inhibit their activity . By blocking the function of these enzymes, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can prevent the repair of damaged DNA, leading to cell death in cancer cells. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, altering gene expression and cellular function . These interactions highlight the potential of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term studies have shown that 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can have sustained effects on cellular function, particularly in cancer cells, where it can induce apoptosis and inhibit cell proliferation . These findings underscore the importance of considering the temporal aspects of this compound’s activity in biochemical research.
Dosage Effects in Animal Models
The effects of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one in animal models vary with different dosages. At low doses, this compound can inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . These dosage-dependent effects highlight the need for careful optimization of dosing regimens in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can exert biological effects . Additionally, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . These interactions can alter metabolite levels and affect cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . These distribution patterns can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 4,5-Dihydrobenzo[d]thiazol-6(7H)-one can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5-Dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .
相似化合物的比较
Similar Compounds
Benzothiazole: Shares the thiazole ring but lacks the dihydro and ketone functionalities.
Thiazolo[5,4-d]thiazole: Contains a similar thiazole ring system but with different substitution patterns.
Benzothiazole-2-thiol: Another related compound with a thiol group instead of a ketone.
Uniqueness
4,5-Dihydrobenzo[d]thiazol-6(7H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZXVGSIGHCXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)








![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)




